2-Fluoro-4-isothiocyanato-1-methoxybenzene
Overview
Description
2-Fluoro-4-isothiocyanato-1-methoxybenzene is a chemical compound with the molecular formula C8H6FNOS and a molecular weight of 183.21 g/mol . It is characterized by the presence of a fluorine atom, an isothiocyanate group, and a methoxy group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isothiocyanato-1-methoxybenzene typically involves the reaction of 2-fluoro-4-nitroanisole with thiophosgene. The reaction conditions include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-isothiocyanato-1-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, reaction conditions include mild heating and the use of solvents like ethanol or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide, reaction conditions include acidic or basic medium and controlled temperature.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-Fluoro-4-isothiocyanato-1-methoxybenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and diagnostic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isothiocyanato-1-methoxybenzene involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules such as proteins and enzymes. This reactivity makes it useful for enzyme inhibition studies and protein labeling. The molecular targets include amino acid residues like lysine and cysteine, and the pathways involved include covalent modification of these residues, leading to changes in protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-isothiocyanato-1-nitrobenzene
- 2-Fluoro-4-isothiocyanato-1-chlorobenzene
- 2-Fluoro-4-isothiocyanato-1-bromobenzene
Uniqueness
2-Fluoro-4-isothiocyanato-1-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and solubility compared to similar compounds. The methoxy group can also participate in additional chemical reactions, providing more versatility in synthetic applications .
Properties
IUPAC Name |
2-fluoro-4-isothiocyanato-1-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNOS/c1-11-8-3-2-6(10-5-12)4-7(8)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFGMVWRAHVCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=S)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344750-44-3 | |
Record name | 2-fluoro-4-isothiocyanato-1-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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